Tofenacin hydrochloride

Description

Historical Overview of Tofenacin (B95592) Hydrochloride Research and Development

The development of tofenacin hydrochloride occurred within a significant era of psychopharmacological advancement. Following the discovery of tricyclic antidepressants in the 1950s, the subsequent decades saw extensive research into derivatives of these compounds. Tofenacin was developed by Brocades-Stheeman & Pharmacia and was introduced in the United Kingdom in 1971 and later in Italy in 1981. wikipedia.org This period was marked by efforts to refine the therapeutic efficacy and minimize the adverse effects of antidepressants through structural modifications. Tofenacin was marketed under trade names such as Elamol and Tofacine. wikipedia.orgcymitquimica.com

This compound as a Derivative of Orphenadrine (B1219630)

Tofenacin is structurally related to orphenadrine, an established medication. wikipedia.org This relationship is significant as tofenacin is the major active metabolite of orphenadrine. wikipedia.orgebiohippo.com

Research has identified tofenacin as the primary active metabolite of orphenadrine. wikipedia.orgebiohippo.comcymitquimica.com This metabolic link is crucial for understanding the full spectrum of orphenadrine's effects. The conversion of orphenadrine to tofenacin within the body suggests that some of the therapeutic outcomes observed with orphenadrine may be attributable to the actions of tofenacin. wikipedia.org This has been a point of interest in studies investigating the effects of orphenadrine, particularly in the context of depressive symptoms in patients with Parkinson's disease. wikipedia.org

Pharmacological Classification within Research Domains

This compound is categorized within several pharmacological classes based on its mechanism of action and structural properties.

Due to its three-ring atomic structure, tofenacin is classified as a tricyclic-like antidepressant. wikipedia.org While it shares this fundamental structure with classic tricyclic antidepressants like imipramine (B1671792) and amitriptyline, its "tricyclic-like" designation highlights distinct molecular features that influence its pharmacological activity.

The primary mechanism of action for tofenacin is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.org By blocking the reabsorption of these neurotransmitters in the synaptic cleft, tofenacin increases their availability, which is a key mechanism for its antidepressant effects. This dual-action places it in the category of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). targetmol.cn

Based on its structural similarity to orphenadrine, tofenacin is also suggested to have potential anticholinergic properties. wikipedia.orgebiohippo.com Anticholinergic agents work by blocking the action of acetylcholine (B1216132). nih.gov This potential property is an area of ongoing research interest. wikipedia.orgebiohippo.com Some sources also suggest potential antihistamine effects, again linked to its relationship with orphenadrine. wikipedia.orgebiohippo.com

Potential Antihistamine Properties

This compound's pharmacological profile suggests potential activity as an antihistamine, a characteristic primarily inferred from its structural and metabolic relationship with orphenadrine. ebiohippo.comwikipedia.orgacemap.info Tofenacin is the major active metabolite of orphenadrine, a compound with known anticholinergic and some antihistaminic effects. ebiohippo.com This metabolic link provides a basis for the hypothesis that tofenacin may also interact with histaminergic receptors.

The mechanism of action for antihistamines typically involves blocking the action of histamine (B1213489) at H1 or H2 receptors. nih.gov First-generation H1 antihistamines, for instance, are known to cross the blood-brain barrier and can cause sedation by antagonizing H1 receptors in the central nervous system. wikipedia.orgwikipedia.org While tofenacin's primary action is the inhibition of serotonin and norepinephrine reuptake, its molecular structure is conducive to potential interactions with other receptors, including histamine receptors. ebiohippo.com Research protocols for similar compounds have included high-throughput radioligand binding assays to screen for activity at various receptors, including histamine H1 receptors, as part of a comprehensive pharmacological workup. However, extensive, publicly available research specifically quantifying the H1 receptor affinity of tofenacin and its clinical implications as an antihistamine is limited. The potential for these properties adds a layer of complexity to its pharmacological profile, distinguishing it from more selective antidepressants.

Significance and Research Gaps concerning this compound

The significance of this compound in neuropsychopharmacology is multifaceted, primarily stemming from its identity as the principal active metabolite of orphenadrine. ebiohippo.comwikipedia.org This relationship has been crucial for understanding the therapeutic effects of orphenadrine, particularly its ability to alleviate depressive symptoms in patients with Parkinson's disease. ebiohippo.com Research into tofenacin has helped to clarify that its serotonin-norepinephrine reuptake inhibitor (SNRI) activity likely contributes significantly to these antidepressant effects. A comparative clinical trial involving orphenadrine and tofenacin found that while both were effective in controlling Parkinsonian side effects, orphenadrine was superior in managing depressive symptoms. researchgate.net

Despite its historical significance, considerable research gaps remain. The most prominent gap is the lack of definitive clinical studies on its potential antihistamine properties. ebiohippo.com While its structural similarity to orphenadrine suggests such activity, the extent of its affinity for histamine receptors and the clinical relevance of this action have not been thoroughly elucidated.

Furthermore, although developed and marketed in the U.K. and Italy in the 1970s and early 1980s, tofenacin has since been withdrawn, which has limited the scope of contemporary research. wikipedia.orgresearchgate.net Consequently, there is a scarcity of modern studies exploring its full therapeutic potential or its complete receptor binding profile compared to newer antidepressants. The neuroprotective properties suggested by some preliminary studies, such as the potential to reduce neuroinflammation and oxidative stress, also remain an underexplored area of research.

Interactive Data Tables

Table 1: Pharmacological Profile of this compound

| Property | Description | Source(s) |

|---|---|---|

| Primary Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | , ebiohippo.com |

| Metabolic Relationship | Major active metabolite of Orphenadrine | ebiohippo.com, wikipedia.org |

| Potential Secondary Actions | Anticholinergic and Antihistamine properties | , ebiohippo.com |

| Structural Class | Tricyclic-like Antidepressant | ebiohippo.com, wikipedia.org |

Table 2: Comparison of Tofenacin with Related Compounds

| Compound | Molecular Formula | Primary Mechanism | Structural Classification |

|---|---|---|---|

| Tofenacin | C₁₇H₂₁NO | Serotonin-Norepinephrine Reuptake Inhibitor | Tricyclic-like |

| Orphenadrine | C₁₈H₂₃NO | Anticholinergic, Antihistamine | Ethanolamine derivative |

| Imipramine | C₁₉H₂₄N₂ | Serotonin-Norepinephrine Reuptake Inhibitor | Tricyclic |

Source for table data: , wikipedia.org

Structure

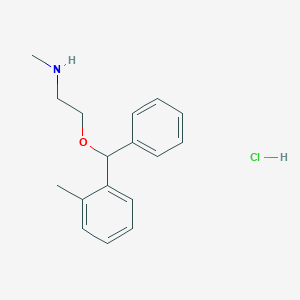

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXWIYFUVISXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-36-5 | |

| Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Tofenacin Hydrochloride Action

Investigation of Serotonin (B10506) Reuptake Inhibition Pathways

Tofenacin (B95592) hydrochloride is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This classification indicates that one of its primary mechanisms of action is the blockage of the serotonin transporter (SERT). By inhibiting SERT, tofenacin hydrochloride prevents the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. wikipedia.org The inhibition of serotonin reuptake is a key factor in its therapeutic effects. In-vitro studies have shown that some SNRIs have a higher selectivity for serotonin reuptake inhibition over norepinephrine (B1679862). nih.gov

Investigation of Norepinephrine Reuptake Inhibition Pathways

In addition to its effects on serotonin, this compound also inhibits the norepinephrine transporter (NET). wikipedia.org This action prevents the reuptake of norepinephrine from the synaptic cleft, leading to elevated extracellular concentrations of this neurotransmitter and subsequent enhancement of adrenergic neurotransmission. wikipedia.org The dual inhibition of both serotonin and norepinephrine reuptake may offer a broader spectrum of activity compared to agents that target only one of these neurotransmitter systems. wikipedia.org Some SNRIs exhibit a greater potency for norepinephrine reuptake inhibition compared to serotonin. nih.gov

Exploration of Cholinergic Receptor Interactions

Antagonistic Activities at Cholinergic Receptors

Research indicates that this compound interacts with muscarinic acetylcholine (B1216132) receptors. Specifically, it has been associated with antagonistic activity at various muscarinic receptor subtypes, including M1, M3, and M4. genome.jpkegg.jpkegg.jp Antagonism of these receptors can influence a variety of physiological functions. For instance, blockade of M3 receptors is linked to effects on urinary bladder contraction. genome.jp

Table 1: this compound and Cholinergic Receptor Interactions

| Receptor Subtype | Documented Interaction | Potential Effect | Reference |

|---|---|---|---|

| Muscarinic M1 | Antagonistic Activity | --- | kegg.jp |

| Muscarinic M3 | Antagonistic Activity | Affects urinary bladder contraction | genome.jp |

Analysis of Histamine (B1213489) Receptor Interactions

The structural relationship between tofenacin and orphenadrine (B1219630) also suggests potential interactions with histamine receptors. wikipedia.orgacetherapeutics.com It is proposed that tofenacin may exhibit antihistamine properties, which would involve antagonistic activity at histamine receptors, likely the H1 subtype. kegg.jp First-generation antihistamines are known to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. nih.gov

Enzymatic Pathways and Molecular Targets

Studies have shown that tofenacin can influence cytochrome P450 (CYP450) enzyme systems. This interaction is significant as the CYP450 system is crucial for the metabolism of many drugs. nih.gov Tofenacin has been observed to induce changes in CYP450 content and form metabolic intermediates that interact with these enzymes. This can have implications for drug-drug interactions.

Neurotransmitter System Modulation beyond Monoamines

While the primary focus of tofenacin's mechanism is on serotonin and norepinephrine, its anticholinergic and potential antihistaminic activities indicate a broader modulation of neurotransmitter systems. The interaction with muscarinic acetylcholine receptors directly implicates the cholinergic system. Furthermore, its structural similarity to nefopam, which also acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), suggests the possibility of weak effects on the dopaminergic system, although this is less established for tofenacin itself. wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Orphenadrine |

| Serotonin |

| Norepinephrine |

| Histamine |

| Nefopam |

Preclinical Research on Tofenacin Hydrochloride

In Vitro Studies on Tofenacin (B95592) Hydrochloride

In vitro studies are fundamental in pharmacology for characterizing the interaction of a compound with specific biological targets. For tofenacin, these studies have centered on its effects on key components of the central nervous system involved in mood regulation.

Receptor Binding Affinity Profiling

Table 1: Potential Receptor Binding Profile of Tofenacin Hydrochloride

| Receptor Target | Action |

|---|---|

| Muscarinic Cholinergic Receptors | Antagonist |

This table is based on the inferred properties from tofenacin's structural similarity to orphenadrine (B1219630).

Neurotransmitter Transporter Assays

The principal mechanism of action for tofenacin, as identified in preclinical studies, is the inhibition of neurotransmitter reuptake. Specifically, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org By blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), tofenacin increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This dual-action mechanism distinguishes it from selective serotonin reuptake inhibitors (SSRIs). There is no strong evidence to suggest it has a significant inhibitory effect on the dopamine (B1211576) transporter (DAT). nih.gov

Table 2: Neurotransmitter Transporter Inhibition Profile of this compound

| Transporter Target | Action |

|---|---|

| Serotonin Transporter (SERT) | Inhibitor |

Cellular Mechanism Investigations

Emerging research suggests that tofenacin may have neuroprotective properties. Studies have indicated a potential role in reducing neuroinflammation and oxidative stress. These cellular mechanisms could be beneficial in conditions where neuronal protection is a therapeutic goal. The ability of the compound to penetrate the central nervous system is a key factor in mediating these potential effects.

Enzyme Inhibition or Activation Studies

The primary mechanism of tofenacin is not based on the direct inhibition or activation of metabolic enzymes like monoamine oxidase (MAO), which is the target for another class of antidepressants. Its action is concentrated on the inhibition of transporter proteins rather than enzymes involved in neurotransmitter degradation. There is no significant information in the searched literature pointing to direct enzyme modulation as a primary or secondary mechanism of action for this compound.

Animal Model Studies of this compound

Animal models are crucial for evaluating the behavioral effects of potential antidepressants. These models simulate conditions of behavioral despair or anhedonia, core symptoms of depression. semanticscholar.org

Models of Depressive Symptoms and Behavior

While specific preclinical studies detailing the performance of tofenacin in standard animal models of depression like the Forced Swim Test (FST) or Tail Suspension Test (TST) are not extensively documented in the search results, its antidepressant potential has been evaluated. researchgate.netbanglajol.infonih.gov A comparative trial was conducted to assess the effects of this compound and its parent compound, orphenadrine hydrochloride, on depression and extrapyramidal side effects in patients receiving fluphenazine (B1673473) decanoate (B1226879) therapy. In this double-blind crossover trial, both drugs were effective in controlling Parkinsonian side effects. However, orphenadrine was found to be significantly more effective in managing the depressive side effects. This clinical finding suggests that while tofenacin possesses antidepressant properties, its efficacy in this specific context was less pronounced than that of its parent compound.

Models of Neuropathic Pain

While direct preclinical studies evaluating this compound in specific animal models of neuropathic pain are not extensively documented in publicly available literature, research into its parent compound, orphenadrine, provides relevant insights. Neuropathic pain is often studied in animals using models that mimic nerve injuries seen in humans, such as the Chronic Constriction Injury (CCI) or the Spared Nerve Injury (SNI) models. koreamed.orgnih.gov These models induce symptoms analogous to human neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain). koreamed.org

A cyclic analog of orphenadrine has been shown to prevent neuronal sensitization and its behavioral correlates in a rat model of neuropathy, suggesting a potential mechanism for pain relief. koreamed.orgkoreascience.kr Furthermore, orphenadrine has been evaluated in human experimental pain models, such as capsaicin-induced pain, which is considered a surrogate model for some mechanisms of neuropathic pain. nih.gov The analgesic effects of related compounds, like nefopam—a cyclized analogue of orphenadrine—are attributed to mechanisms that are highly relevant to treating neuropathic pain, including the inhibition of neurotransmitter reuptake and effects on calcium and sodium channels. koreamed.orgpdr.net These findings on structurally and mechanistically related compounds suggest a plausible, though not directly demonstrated, role for tofenacin in modulating neuropathic pain.

Models of Parkinsonian Side-Effects

Tofenacin's role in managing Parkinsonian side-effects is primarily understood through its relationship with orphenadrine, which has been used in the treatment of Parkinson's disease. drugbank.comwikipedia.org Preclinical models are crucial for studying drug-induced Parkinsonism, which presents with symptoms like tremors, rigidity, and bradykinesia, often caused by dopamine receptor antagonists. ru.nl

A significant preclinical model involves inducing neurotoxicity with 3-nitropropionic acid (3-NPA), which causes striatal degeneration and motor deficits similar to those in Huntington's disease, a condition with Parkinsonian features. In rat models, orphenadrine has demonstrated neuroprotective effects against 3-NPA-induced toxicity. nih.govmedchemexpress.com It prevented the increase of markers for neuronal damage and reduced mortality in a dose-dependent manner. nih.govmedchemexpress.com This neuroprotection is linked to its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govmedchemexpress.com

Another relevant preclinical approach involves using animal models of muscle hypertonia. In cats with decerebrate rigidity, a state of intense muscle contraction, orphenadrine was effective in blocking this rigidity. nih.gov It also showed protective effects against tonic extensor seizures induced by electroshock or pentylenetetrazol in mice. nih.gov These studies indicate that the parent compound of tofenacin acts on the central nervous system to suppress hypertonic skeletal muscle activity, which is a key feature of Parkinsonian syndromes. nih.gov

A comparative clinical trial was designed to assess the effects of orphenadrine hydrochloride and its metabolite, this compound, on Parkinsonian side-effects induced by fluphenazine decanoate therapy. sahpra.org.za The double-blind, crossover study found that both compounds provided adequate control of these side-effects, with no significant difference between them. sahpra.org.za

Evaluation of Efficacy in Disease Models

The link between tofenacin and its parent compound, orphenadrine, is again informative. Orphenadrine's efficacy has been studied in models relevant to depression and motor control. nih.gov In a comparative trial against diazepam, orphenadrine demonstrated muscle relaxant activities in various animal models, acting via the central nervous system to suppress hypertonic muscle activity. nih.gov

Clinically, the efficacy of tofenacin was directly compared to orphenadrine in managing depression associated with antipsychotic treatment. sahpra.org.za The study showed that while both drugs controlled Parkinsonian side effects equally, orphenadrine was found to be significantly superior in controlling depressive side-effects. sahpra.org.za

The neuroprotective efficacy of orphenadrine has been demonstrated in a rat model of 3-NPA toxicity. nih.govmedchemexpress.com The findings from this model are presented in the table below.

| Model | Compound | Key Finding | Measured Outcome | Reference |

|---|---|---|---|---|

| 3-NPA-Induced Neurotoxicity (Rats) | Orphenadrine | Prevented 3-NPA-induced increase in a marker of microglial activation. | [3H]-PK 11195 binding in striatum | nih.gov |

| 3-NPA-Induced Neurotoxicity (Rats) | Orphenadrine | Prevented the expression of a marker for astroglial stress. | HSP27 expression | nih.gov |

| 3-NPA-Induced Neurotoxicity (Rats) | Orphenadrine | Reduced mortality in a dose-dependent manner. | Survival Rate | nih.govmedchemexpress.com |

Assessment of CNS-related Activities

The central nervous system (CNS) activities of tofenacin are primarily defined by its mechanism as a serotonin-norepinephrine reuptake inhibitor. nih.gov Its ability to act within the CNS is a prerequisite for its therapeutic effects. Preclinical assessment of CNS penetration is critical for drug development. medtechbcn.com This often involves in vitro models, such as cell-based assays, and in vivo measurements comparing drug concentrations in brain tissue and plasma. medtechbcn.comnih.gov

For tofenacin's parent compound, orphenadrine, it is established that it crosses the blood-brain barrier and acts as a non-competitive antagonist of the NMDA receptor, with a binding affinity (Ki) of 6.0 μM. wikipedia.orgmedchemexpress.com In silico studies comparing orphenadrine and the related antihistamine diphenhydramine (B27) suggest that orphenadrine has a slightly higher binding affinity for the NMDA receptor. researchgate.net This NMDA receptor antagonism is a key component of its CNS activity and is believed to contribute to its neuroprotective and muscle relaxant effects. drugbank.comnih.gov

| Compound | Receptor/Target | Activity | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Orphenadrine | NMDA Receptor | Non-competitive antagonist | 6.0 μM | wikipedia.orgmedchemexpress.com |

| Orphenadrine | Histamine (B1213489) H1 Receptor | Antagonist | Not specified | drugbank.comwikipedia.org |

| Orphenadrine | Muscarinic Acetylcholine (B1216132) Receptor | Antagonist (Anticholinergic) | Not specified | drugbank.comwikipedia.org |

| Tofenacin | Serotonin Transporter | Inhibitor | Not specified | nih.gov |

| Tofenacin | Norepinephrine Transporter | Inhibitor | Not specified | nih.gov |

Pharmacokinetic and Metabolic Research of Tofenacin Hydrochloride

Absorption Studies in Preclinical Models

The absorption characteristics of tofenacin (B95592) hydrochloride following administration in preclinical models are a critical aspect of understanding its bioavailability and onset of action. While specific quantitative data on the rate and extent of absorption from in vivo studies on tofenacin hydrochloride are not extensively detailed in publicly available literature, the physicochemical properties of the molecule suggest that it is likely absorbed from the gastrointestinal tract. The tertiary amine structure of tofenacin implies that its absorption could be pH-dependent.

Future preclinical studies would benefit from detailed pharmacokinetic modeling to precisely quantify the absorption rate constant (Ka) and the fraction of the dose absorbed (F) in various animal models. Such studies would provide a clearer picture of its oral bioavailability and the factors that may influence it.

Distribution Profile Analysis

Table 1: Anticipated Tissue Distribution Profile of this compound in Preclinical Models

| Tissue | Expected Distribution Level | Rationale |

|---|---|---|

| Liver | High | As a primary site of metabolism, significant uptake is expected. |

| Lungs | Moderate to High | Lipophilic compounds often show affinity for lung tissue. |

| Kidneys | Moderate | As a route of excretion, the compound and its metabolites would be present. |

| Brain | Moderate | The ability to cross the blood-brain barrier would be a key determinant. |

| Adipose Tissue | Moderate to High | Potential for accumulation due to lipophilicity. |

Note: This table is based on the general properties of similar compounds and represents a hypothetical distribution profile pending specific experimental data.

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound is a crucial determinant of its duration of action and the formation of active or inactive metabolites. Preclinical studies have begun to elucidate the metabolic fate of this compound.

N-demethylation as a Key Metabolic Route

A primary metabolic pathway identified for compounds structurally related to tofenacin is N-demethylation. This process involves the removal of a methyl group from the nitrogen atom of the tertiary amine. This biotransformation is typically mediated by cytochrome P450 (CYP) enzymes in the liver. The resulting metabolite is the N-desmethyl derivative of tofenacin. Further research is required to identify the specific CYP isoforms involved in this metabolic step.

Biliary Excretion Studies

Investigations into the excretory pathways of this compound have revealed the significant role of biliary excretion. In a study utilizing a bile fistula rat model, the biliary excretion of radiolabeled this compound was found to be substantial. Following intravenous administration, it was observed that between 31% and 48% of the administered radioactivity was excreted into the bile within a five-hour period. This finding underscores the importance of the hepatobiliary system in the clearance of this compound.

Table 2: Biliary Excretion of this compound in Bile Fistula Rats

| Parameter | Result | Timeframe | Administration Route |

|---|---|---|---|

| Percentage of Radioactivity Excreted in Bile | 31% - 48% | 5 hours | Intravenous |

Data derived from a study on radiolabeled this compound.

Urinary Excretion Studies

In addition to biliary excretion, the renal pathway also contributes to the elimination of this compound and its metabolites. While specific quantitative data detailing the percentage of an administered dose of this compound excreted in the urine of preclinical models is not extensively documented, it is an essential parameter for a complete mass balance understanding. It is expected that both the parent compound and its more polar metabolites would be excreted to some extent via the kidneys.

Enterohepatic Circulation Considerations

The significant biliary excretion of this compound raises the possibility of its involvement in enterohepatic circulation. This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine back into the systemic circulation. Enterohepatic circulation can prolong the half-life and exposure of a compound in the body. For tofenacin, if the metabolites excreted in the bile are hydrolyzed back to the parent compound by intestinal microflora, they can be reabsorbed, thus contributing to a secondary peak in plasma concentration and a longer duration of action. Further studies are necessary to definitively confirm and quantify the extent of enterohepatic recirculation of this compound.

Lack of Publicly Available Data on Pharmacokinetic Modeling and Simulation of this compound

As of late 2025, a comprehensive review of publicly accessible scientific literature and clinical trial databases reveals a significant gap in the understanding of the pharmacokinetic profile of this compound, specifically concerning its modeling and simulation. Despite its identification as a chemical entity and its relationship to other compounds, detailed research findings and data tables pertaining to the pharmacokinetic modeling and simulation of this compound are not available in the public domain.

Pharmacokinetic modeling and simulation are crucial steps in drug development, providing a quantitative framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. These models are instrumental in optimizing dosing regimens and predicting potential drug-drug interactions.

While general principles of pharmacokinetic modeling are well-established, their application to a specific compound like this compound requires dedicated in vivo and in vitro studies to generate the necessary data. Such data would typically include plasma concentration-time profiles from preclinical and clinical studies, metabolic pathways, and protein binding characteristics.

Currently, searches of scholarly databases and regulatory agency websites have not yielded any publications or documentation presenting pharmacokinetic models, simulation studies, or the foundational data sets required to construct such models for this compound. Therefore, a detailed discussion of its pharmacokinetic modeling and simulation, including data tables and specific research findings, cannot be provided at this time.

Further research and publication of clinical pharmacology studies are necessary to elucidate the pharmacokinetic properties of this compound and to enable the development of predictive pharmacokinetic models.

Clinical Research and Therapeutic Implications of Tofenacin Hydrochloride Historical and Contemporary Perspectives

Early Clinical Investigations of Tofenacin (B95592) Hydrochloride

Initial clinical studies of tofenacin hydrochloride focused on its comparative efficacy and its effects on symptoms associated with psychiatric and neurological conditions.

Comparative Trials with Orphenadrine (B1219630)

Tofenacin is the major active metabolite of orphenadrine, a drug used to treat Parkinson's disease and muscle spasms. wikipedia.orgnih.gov This relationship prompted comparative clinical trials to understand the relative contributions of each compound to the therapeutic effects observed with orphenadrine.

A significant double-blind, crossover trial was conducted to compare the effects of this compound and its parent compound, orphenadrine hydrochloride, in patients receiving fluphenazine (B1673473) decanoate (B1226879) therapy. nih.govresearchgate.net The study aimed to assess their efficacy in managing both Parkinsonian side-effects and accompanying depression. nih.govresearchgate.net The results indicated that while both drugs effectively controlled the extrapyramidal (Parkinsonian) side-effects with no significant difference between them, orphenadrine was found to be significantly superior in controlling the depressive side-effects. nih.gov

| Trial Focus | Drug Comparison | Key Findings |

| Control of Depression and Extrapyramidal Side-Effects | This compound vs. Orphenadrine Hydrochloride | Both drugs effectively controlled Parkinsonian side-effects. Orphenadrine was significantly superior for managing depressive symptoms. nih.gov |

Studies in Depression and Extrapyramidal Symptoms

Early research also directly investigated tofenacin's role in managing depression and drug-induced extrapyramidal symptoms. nih.gov The aforementioned comparative trial with orphenadrine provided key insights in this area. nih.gov The study demonstrated that this compound had a clear effect on extrapyramidal symptoms, comparable to that of orphenadrine. nih.gov However, its antidepressant effect was less pronounced than that of its parent compound in this specific patient population. nih.gov

Therapeutic Potential in Neurological and Psychiatric Disorders

Building on early investigations, further research has explored the therapeutic potential of this compound in more specific neurological and psychiatric contexts.

Depression Management

This compound has been investigated for its potential as an antidepressant, primarily due to its action as a serotonin-norepinephrine reuptake inhibitor. wikipedia.org Clinical studies have explored its efficacy in treating depressive symptoms, particularly in patients also undergoing treatment with antipsychotic medications. For instance, research involving patients treated with long-acting antipsychotics like fluphenazine decanoate showed that tofenacin could manage depressive symptoms, although, as previously noted, its efficacy was found to be less than that of orphenadrine in a direct comparison. nih.govresearchgate.net

One clinical study involving 120 patients over a three-month period reported significant reductions in depressive symptoms and improvements in daily functioning.

Role in Parkinson's Disease Symptom Management (Depressive Aspects)

The link between tofenacin and orphenadrine, a drug used in Parkinson's disease, has naturally led to an interest in its potential role in managing symptoms of this condition. wikipedia.org Research has been particularly valuable in exploring the role of serotonin-norepinephrine systems in addressing the depressive symptoms often associated with Parkinson's disease. While clinical studies have shown that tofenacin can help control the motor (Parkinsonian) side effects of certain medications, its primary contribution in the context of Parkinson's disease appears to be related to its potential, though comparatively weaker, impact on depressive symptoms. researchgate.net

Neuropathic Pain Research

The potential for antidepressants to manage neuropathic pain has been an area of significant research. While direct, extensive clinical trials on this compound for neuropathic pain are not widely documented in recent literature, its classification as a serotonin-norepinephrine reuptake inhibitor places it within a class of drugs that have shown efficacy for this condition. wikipedia.orgnih.gov For example, other drugs with a similar mechanism, such as venlafaxine, have demonstrated effectiveness in treating neuropathic pain. nih.gov The investigation of various antidepressants for neuropathic pain is an ongoing area of study. nih.govhanarotalk.com

Drug-Drug Interaction Studies (Theoretical and Observed)

The potential for drug-drug interactions with this compound is a significant consideration, primarily stemming from its mechanism of action and metabolic pathways. As an SNRI with anticholinergic properties, tofenacin's interactions can be predicted based on its pharmacology. wikipedia.orgebiohippo.com A crucial aspect of its interaction profile involves the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. wikipedia.orgmdpi.com Research has indicated that tofenacin can induce changes in cytochrome P450 content and form metabolic intermediates that interact with these enzymes, highlighting the importance of understanding its pharmacokinetic interactions.

When a drug inhibits or induces a specific CYP enzyme, it can alter the metabolism of other drugs (substrates) that rely on the same enzyme. dynamed.com This can lead to either increased concentrations and potential toxicity or decreased efficacy of the co-administered drug. dynamed.com

Table 1: Theoretical Drug-Drug Interactions with this compound

| Interacting Drug Class | Potential Mechanism | Potential Clinical Outcome |

| Other Antidepressants (e.g., SSRIs, MAOIs) | Additive serotonergic effects. Inhibition of CYP450 enzymes. | Increased risk of serotonin (B10506) syndrome. Altered plasma concentrations of either drug. wikipedia.org |

| Anticholinergic Agents | Additive anticholinergic effects. | Increased risk of side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. dermnetnz.orgwikipedia.org |

| Sympathomimetic Agents | Potentiation of sympathomimetic effects due to norepinephrine (B1679862) reuptake inhibition. | Increased cardiovascular effects, such as hypertension and tachycardia. wikipedia.orgnih.gov |

| CYP450 Inhibitors | Inhibition of tofenacin metabolism. | Increased plasma concentrations of tofenacin, leading to a higher risk of adverse effects. |

| CYP450 Inducers | Induction of tofenacin metabolism. | Decreased plasma concentrations of tofenacin, potentially reducing its therapeutic efficacy. |

Co-administration of tofenacin with other antidepressants carries a significant risk of pharmacodynamic and pharmacokinetic interactions.

Serotonin Syndrome: Combining tofenacin with other serotonergic agents, such as SSRIs (e.g., fluoxetine (B1211875), sertraline), other SNRIs, or monoamine oxidase inhibitors (MAOIs), can lead to an excessive increase in serotonin levels in the central nervous system. wikipedia.org This can result in a potentially life-threatening condition known as serotonin syndrome, characterized by symptoms like agitation, confusion, rapid heart rate, high blood pressure, and muscle rigidity.

CYP450-Mediated Interactions: Many antidepressants are inhibitors or substrates of CYP450 enzymes, particularly CYP2D6. womensmentalhealth.orgwomensmentalhealth.org If tofenacin is metabolized by CYP2D6, its concentration could be significantly increased if taken with a potent CYP2D6 inhibitor like fluoxetine or paroxetine. womensmentalhealth.org This could elevate the risk of adverse effects. Conversely, if tofenacin inhibits CYP2D6, it could increase the levels of other drugs metabolized by this enzyme.

Tofenacin is believed to possess inherent anticholinergic properties. wikipedia.orgebiohippo.comnih.gov When combined with other medications that also block acetylcholine (B1216132), there is a risk of an additive anticholinergic burden. dermnetnz.org

Increased Anticholinergic Side Effects: Co-administration with drugs like first-generation antihistamines (e.g., diphenhydramine), agents for overactive bladder (e.g., oxybutynin), or certain antipsychotics can intensify side effects. dermnetnz.orgnih.gov These include dry mouth, constipation, blurred vision, urinary retention, and, most concerningly, cognitive deficits such as confusion and memory impairment, particularly in the elderly. dermnetnz.orgkpwashingtonresearch.org

Reduced Efficacy of Cholinesterase Inhibitors: Taking anticholinergic drugs concurrently with cholinesterase inhibitors (used for Alzheimer's disease) is counterproductive, as they have opposing mechanisms of action. kpwashingtonresearch.org

As a norepinephrine reuptake inhibitor, tofenacin can potentiate the effects of sympathomimetic amines—drugs that mimic the effects of adrenaline and noradrenaline. nih.gov

Pressor Effects: The interaction is particularly significant with indirectly acting sympathomimetics, but also observed with direct-acting agents. Studies on tricyclic antidepressants, which share the norepinephrine reuptake inhibition mechanism, have shown a potentiation of the pressor (blood pressure-increasing) effects of agents like phenylephrine (B352888) and noradrenaline. nih.govnih.gov

Cardiovascular Risks: This potentiation can lead to hazardous increases in blood pressure and heart rate. wikipedia.orgnih.gov Therefore, caution is advised when patients on tofenacin require treatment with sympathomimetics, which are commonly found in decongestants and local anesthetic formulations.

Synthesis and Derivatization Studies of Tofenacin Hydrochloride

Synthetic Routes for Tofenacin (B95592) Hydrochloride

The synthesis of tofenacin hydrochloride has been documented through established chemical procedures, primarily involving the formation of an ether linkage followed by amination.

One primary manufacturing process begins with the reaction of 2-methylbenzhydrol (B123475) with β-chloroethanol. chemicalbook.com This reaction is conducted by boiling the mixture under reflux with concentrated hydrochloric acid for several hours. chemicalbook.com The resulting intermediate, β-chloroethyl-2-methylbenzhydryl ether, is then isolated. chemicalbook.com In the subsequent step, this chloro-intermediate is heated with methylamine (B109427) in methanol (B129727) within a sealed vessel. chemicalbook.com This substitution reaction replaces the chlorine atom with a methylamino group, yielding the tofenacin free base (N-methylaminoethyl-2-methylbenzhydrylether). chemicalbook.com The final step involves dissolving the base in an anhydrous solvent like ether and treating it with an ethereal solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by crystallization. chemicalbook.com

A summary of the reaction yields is presented below:

| Step | Reactants | Product | Yield |

| Etherification | 2-methylbenzhydrol, β-chloroethanol, HCl | β-chloroethyl-2-methylbenzhydryl ether | 98% |

| Amination | β-chloroethyl-2-methylbenzhydryl ether, Methylamine | N-methylaminoethyl-2-methylbenzhydrylether (Tofenacin base) | 80% |

| Salt Formation | Tofenacin base, Hydrochloric acid | This compound | 92.3% (relative to base) |

Table based on data from the described manufacturing process. chemicalbook.com

More recent synthetic strategies for similar ether structures have explored the use of catalysts like titanium tetrafluoride (TiF4) for dehydrative etherification, which could present a modern alternative to classical methods for sterically hindered substrates.

Stereochemical Resolution and Isomer Studies

Tofenacin possesses a single chiral center at the carbon atom connecting the two phenyl rings and the ether oxygen, meaning it can exist as a pair of enantiomers. ncats.io As it is typically synthesized as a racemic mixture (a 50:50 mixture of its (+) and (-) enantiomers), a process known as resolution is required to separate them. libretexts.org Enantiomers have identical physical properties, but they can be separated by converting them into diastereomers, which have different physical characteristics like solubility. libretexts.orgspcmc.ac.in

The most common method for resolving a racemic base like tofenacin is through the formation of diastereomeric salts using an enantiomerically pure chiral acid. libretexts.orgspcmc.ac.in For instance, the racemic tofenacin mixture can be treated with a resolving agent such as dibenzoyl-D-tartaric acid. This reaction creates two different diastereomeric salts: (+)-tofenacin•(-)-acid and (-)-tofenacin•(-)-acid.

These diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. spcmc.ac.in Once a diastereomeric salt is isolated, the pure enantiomer of tofenacin can be recovered by treating the salt with a base to neutralize the chiral acid. This process is fundamental for studying the individual pharmacological activities of each enantiomer, as they may interact differently with biological targets. epo.org

Structure-Activity Relationship (SAR) Studies of Tofenacin and its Analogs

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For tofenacin, these studies are closely linked to its relationship with the parent drug, orphenadrine (B1219630). wikipedia.org

Tofenacin is the N-demethylated metabolite of orphenadrine. ethernet.edu.etchemicalbook.com Orphenadrine has two methyl groups on the nitrogen atom (a dimethylamino group), whereas tofenacin has only one (a methylamino group). ethernet.edu.et This seemingly minor structural difference leads to a significant shift in their primary pharmacological effects. Orphenadrine is principally used as an anti-Parkinson's agent with notable anticholinergic properties, while tofenacin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which is the basis for its antidepressant effects. wikipedia.orgethernet.edu.et

The core benzhydryl ether structure is a common scaffold in various centrally-acting agents. The nature of the substituents on the phenyl rings and the amino group are key determinants of the pharmacological outcome.

Modifications and their Impact on Pharmacological Profile

The primary example of a structural modification impacting the pharmacological profile is the N-alkylation level of the terminal amine group, as seen in the comparison between orphenadrine and tofenacin.

N,N-dimethyl vs. N-methyl: The presence of the N,N-dimethyl group in orphenadrine is associated with its anticholinergic and anti-Parkinsonian effects. ethernet.edu.et The removal of one methyl group to form tofenacin significantly reduces the anticholinergic activity and enhances its properties as an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgethernet.edu.et This change shifts the therapeutic application from movement disorders to depression.

Further SAR studies on related compounds provide additional insights:

Steric Hindrance: In analogous structures, the introduction of bulkier substituents can diminish certain activities while enhancing effects on central nervous system targets. For example, modifications that increase steric bulk around the ether linkage or the phenyl rings could modulate receptor binding and metabolic stability.

Phenyl Ring Substitution: The substitution pattern on the aromatic rings is also crucial. Tofenacin features a methyl group at the ortho-position of one phenyl ring (the 2-methylphenyl group). This substitution differentiates it from its parent compound orphenadrine and influences its conformational flexibility and interaction with transporter proteins.

These relationships highlight that small structural modifications to the tofenacin scaffold can lead to distinct therapeutic outcomes, underscoring the importance of SAR in drug design. medcraveonline.comscirp.org

Biomarker Discovery and Development for Tofenacin Hydrochloride Response

Identification of Predictive Biomarkers for Therapeutic Efficacy

There is no publicly available research identifying predictive biomarkers for the therapeutic efficacy of Tofenacin (B95592) hydrochloride.

Discovery of Pharmacodynamic Biomarkers

There is no publicly available research on the discovery of pharmacodynamic biomarkers for Tofenacin hydrochloride.

Translational Biomarker Research

There is no publicly available research on translational biomarker studies specifically for this compound.

Future Research Directions and Challenges for Tofenacin Hydrochloride

Novel Therapeutic Applications and Repurposing Research

While Tofenacin (B95592) was originally developed as an antidepressant, its unique pharmacological profile suggests potential for new therapeutic roles. wikipedia.org A significant area for repurposing research stems from its identity as the major active metabolite of orphenadrine (B1219630), a drug used in the management of Parkinson's disease. wikipedia.orgacetherapeutics.com

Key Research Areas:

Parkinson's Disease-Associated Depression: Research has already highlighted that Tofenacin likely contributes to the beneficial effects of orphenadrine on depressive symptoms observed in patients with Parkinson's disease. wikipedia.orgacetherapeutics.com Future clinical trials could be designed to specifically evaluate Tofenacin as a standalone or adjunct therapy for depression in this patient population, which represents a significant unmet need.

Control of Extrapyramidal Symptoms: A 1976 double-blind, crossover clinical trial compared Tofenacin with orphenadrine in patients receiving fluphenazine (B1673473) decanoate (B1226879), a long-acting antipsychotic. The study found that both drugs provided adequate control of Parkinsonian side-effects. nih.gov Although orphenadrine was found to be superior in managing depressive symptoms in that specific study, the efficacy of Tofenacin on motor symptoms warrants further, more targeted investigation. nih.gov

Anticholinergic and Antihistamine-Related Conditions: Based on its structural similarity to orphenadrine, Tofenacin is presumed to have anticholinergic and antihistamine properties. wikipedia.orgcymitquimica.com This opens up avenues for repurposing it for conditions where these mechanisms are therapeutic. However, this potential is also a challenge, as anticholinergic effects are linked to cognitive impairment, particularly in older adults, necessitating careful risk-benefit analysis. optoceutics.com Research could explore its specific receptor binding profile to identify potential applications where a dual SNRI/anticholinergic action might be beneficial, such as in certain types of neuropathic pain or sleep disturbances. nih.gov

A summary of potential repurposing avenues is presented below.

| Potential Application | Rationale | Key Research Question |

| Depression in Parkinson's Disease | Tofenacin is the active metabolite of orphenadrine and may contribute to its antidepressant effects in this population. acetherapeutics.com | What is the efficacy and safety of Tofenacin as a primary treatment for depressive symptoms in patients with Parkinson's disease? |

| Neuropathic Pain | Dual serotonin-norepinephrine reuptake inhibition is an established mechanism for pain relief. aafp.org Potential anticholinergic effects could offer synergistic benefits. | Can Tofenacin provide effective relief for specific neuropathic pain conditions, and how does its profile compare to other SNRIs? |

| Off-Label Antidepressant Use | Its unique tricyclic-like structure and dual mechanism distinguish it from more common SSRIs. | Could Tofenacin be effective for patients with treatment-resistant depression who have not responded to other classes of antidepressants? |

Advanced Research Methodologies (e.g., in silico modeling, AI in drug discovery)

Modern drug development increasingly relies on computational tools to accelerate research and reduce costs. The application of these advanced methodologies to Tofenacin could unlock new insights into its function and potential.

In Silico Modeling:

Mechanism Prediction: Computational non-testing methods, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models and molecular docking, can be employed to predict Tofenacin's binding affinity and activity at various receptors. knoell.comnih.gov This would be particularly valuable for confirming and characterizing its presumed anticholinergic and antihistaminergic effects without immediate need for extensive lab-based screening.

Pharmacokinetic Modeling: Physiologically-based biopharmaceutics modeling (PBBM) can simulate Tofenacin's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This can help predict how different patient factors (e.g., organ function, genetics) might influence drug levels in the body, aiding in the design of more effective clinical trials.

Artificial Intelligence (AI) in Drug Discovery:

Repurposing Screening: AI algorithms can analyze vast datasets of biological and chemical information to identify new therapeutic opportunities. premier-research.com By inputting Tofenacin's known structural and pharmacological data, AI could screen for novel drug-disease associations that are not immediately obvious, potentially identifying new repurposing candidates.

Patient Stratification: Machine learning models can analyze clinical trial data to identify patterns that predict which patients are most likely to respond to Tofenacin or experience side effects. This is a crucial step toward personalized medicine.

Understanding Long-term Effects and Discontinuation Syndromes

A significant challenge in antidepressant research is the lack of comprehensive data on the consequences of long-term use. aafp.orgnih.gov For Tofenacin, which was marketed decades ago, this information is particularly scarce. wikipedia.org Future research must prioritize a thorough evaluation of its long-term safety profile and the characteristics of its discontinuation syndrome.

Long-term Effects: As an SNRI with a tricyclic-like structure, Tofenacin may share long-term risks associated with these classes. Studies on other antidepressants have linked long-term use to various health outcomes. For instance, a comprehensive study analyzing data from over 200,000 people found that long-term use of some non-SSRI antidepressants was associated with an increased risk of coronary heart disease. bristol.ac.uk Other potential long-term effects reported for SNRIs and SSRIs include emotional numbness, weight gain, and sexual dysfunction. alternativetomeds.comverywellmind.com Rigorous, long-term observational studies are needed to determine if these risks apply to Tofenacin.

Discontinuation Syndromes: Discontinuation of any antidepressant, particularly SNRIs, can lead to a withdrawal syndrome. alternativetomeds.com While no specific studies have characterized this for Tofenacin, symptoms for this class of drugs are well-documented and often include a cluster of somatic and psychological symptoms.

Common Antidepressant Discontinuation Symptoms

| Symptom Category | Examples |

|---|---|

| Flu-like Symptoms | Fatigue, headache, muscle aches, sweating. alternativetomeds.com |

| Insomnia | Vivid dreams, nightmares, difficulty sleeping. alternativetomeds.com |

| Nausea | Nausea and sometimes vomiting. aafp.org |

| Imbalance | Dizziness, light-headedness, vertigo. |

| Sensory Disturbances | Paresthesia (burning, tingling), "brain zaps" or shock-like sensations. alternativetomeds.com |

| Hyperarousal | Anxiety, irritability, agitation. |

Future research should involve prospective studies that carefully document the incidence, severity, and duration of withdrawal symptoms upon Tofenacin cessation, and investigate optimal tapering strategies to minimize patient discomfort.

Personalized Medicine Approaches and Genetic Factors

The response to antidepressants varies significantly among individuals, with genetic factors accounting for a substantial portion of this variability. frontiersin.org Pharmacogenetic research is a critical avenue for tailoring Tofenacin therapy to individual patients.

Pharmacogenetics of Metabolism:

Like other tricyclic antidepressants, Tofenacin's metabolism is likely influenced by polymorphisms in cytochrome P450 (CYP450) enzyme genes, particularly CYP2D6 and CYP2C19. thieme-connect.comnih.govfrontiersin.org

Variations in these genes result in different metabolizer phenotypes:

Poor Metabolizers: Have little to no enzyme function, leading to higher drug concentrations and increased risk of side effects with standard doses.

Intermediate Metabolizers: Have decreased enzyme function.

Extensive (Normal) Metabolizers: Have normal enzyme function.

Ultrarapid Metabolizers: Have increased enzyme function due to gene duplication, leading to rapid drug clearance, lower plasma levels, and potential lack of efficacy at standard doses. thieme-connect.comnih.gov

Future Research Directions:

Genotyping Studies: Research is needed to definitively identify the specific CYP450 enzymes responsible for Tofenacin metabolism and to characterize the impact of known genetic variants on its pharmacokinetics.

Clinical Application: The ultimate goal is to develop pharmacogenetic guidelines, similar to those for other TCAs, that allow clinicians to use a patient's genetic profile to select an appropriate starting dose of Tofenacin. frontiersin.orgradboudumc.nl This could help achieve therapeutic concentrations faster while minimizing the risk of adverse effects. radboudumc.nl

Key Genes for Antidepressant Pharmacogenetics

| Gene | Function | Implication for Therapy |

|---|---|---|

| CYP2D6 | Metabolizes many tricyclic antidepressants and SNRIs. nih.gov | Variants can lead to poor or ultrarapid metabolism, affecting drug levels and response. |

| CYP2C19 | Metabolizes several tricyclic antidepressants and SSRIs. frontiersin.orgnih.gov | Variants contribute to interindividual differences in drug clearance. |

| ABCB1 | Codes for P-glycoprotein, a transporter that affects drug distribution to the brain. | Polymorphisms may influence the concentration of antidepressants in the central nervous system. |

Q & A

Q. How should conflicting data on Tofenacin’s histamine receptor affinity be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.